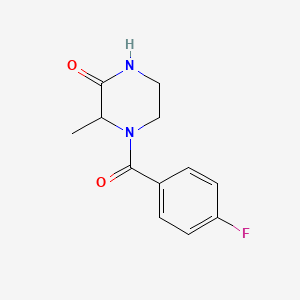![molecular formula C17H13F3N2OS B6578954 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole CAS No. 1171096-23-3](/img/structure/B6578954.png)
2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is substituted with a benzyl group at the 2-position and a (3-trifluoromethylphenyl)methylsulfanyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring and the trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which would likely have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the oxadiazole ring and the trifluoromethyl group. The oxadiazole ring is a heterocycle and may undergo reactions typical of such structures. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .科学研究应用
2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole has been studied for its potential applications in medicine, chemistry, and biochemistry. In medicine, it has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In chemistry, it has been studied for its potential use as a catalyst in organic synthesis reactions. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of proteins and other biological molecules.
作用机制
2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole is believed to act through a variety of mechanisms. In medicine, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In chemistry, it is believed to act as a catalyst by facilitating the formation of reactive intermediates. In biochemistry, it is believed to act as a fluorescent probe by binding to specific proteins and other biological molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In biochemistry, it has been shown to bind to specific proteins and other biological molecules, allowing for the detection of these molecules. Additionally, it has been shown to have antioxidant and antifungal properties.
实验室实验的优点和局限性
2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient choice for laboratory experiments. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is also relatively expensive, making it less cost-effective for large-scale experiments. Additionally, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions.
未来方向
The potential applications of 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole are vast and there are many potential future directions for research. One potential direction is to further explore its potential applications in medicine, such as its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore its potential use as a catalyst in organic synthesis reactions. Furthermore, further research could be conducted to explore its potential use as a fluorescent probe for the detection of proteins and other biological molecules. Additionally, research could be conducted to explore its potential use as an antioxidant and antifungal agent. Finally, research could be conducted to explore its potential use in other areas, such as in food science and cosmetics.
合成方法
2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazole can be synthesized through a multi-step process. The first step involves the reaction of 2-bromobenzyl alcohol with 3-trifluoromethylphenylmethylsulfanyl chloride in a solvent such as dichloromethane. This reaction produces 2-benzyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-chloro-1,3,4-oxadiazole. The second step involves the reaction of this intermediate with sodium azide in a solvent such as acetonitrile. This reaction produces this compound.
安全和危害
属性
IUPAC Name |
2-benzyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-17(19,20)14-8-4-7-13(9-14)11-24-16-22-21-15(23-16)10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUUNSMZXNDZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B6578881.png)
![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B6578887.png)
![1-cyclohexyl-3-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B6578902.png)
![3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6578908.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6578925.png)

![9,10-dimethyl-12-[4-(pyridin-2-yl)piperazine-1-carbonyl]-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6578938.png)
![2-(5-chlorothiophen-2-yl)-5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6578948.png)
![ethyl {[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}formate](/img/structure/B6578958.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6578961.png)
![1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B6578969.png)
![ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate](/img/structure/B6578977.png)
![2-phenyl-7-(piperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578981.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B6578992.png)